molecular formula C18H16F2N2O5 B2710751 N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034585-74-3

N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2710751
CAS RN: 2034585-74-3
M. Wt: 378.332
InChI Key: PVUFLTNMYRHHHL-UHFFFAOYSA-N
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Description

This compound is a type of oxalamide, which is an organic compound containing an oxalamide group, which is a carbonyl group RC(=O)NHR’ attached to a second amide group RC(=O)NHR’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical manufacturing .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including bond lengths and angles, the spatial arrangement of atoms, and more .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Oxalamides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s structure and the presence of functional groups .

Scientific Research Applications

Chemical Synthesis Applications

The synthesis of complex molecules, including those similar to the compound , plays a crucial role in the development of inhibitors and other biologically active molecules. For example, Fauq et al. (2007) describe an improved chemical synthesis of LY411575, a γ-secretase inhibitor, which involves sophisticated chemical strategies potentially relevant to the synthesis of complex compounds like N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide. Such methodologies could be applicable for the synthesis of a wide range of bioactive compounds and chemical probes (Fauq et al., 2007).

Material Science and Engineering

In the domain of material science, Xu et al. (2018) investigated the tuning of band gap, optical contrast, and redox stability in solution-processable materials, which could be relevant for the design and application of novel materials incorporating complex organic molecules for use in electronics and optoelectronics (Xu et al., 2018).

Biological Interactions and Mechanisms

On the biological front, the study of enzyme-mediated reactions, such as N-hydroxylation and reduction processes, can be crucial for understanding the metabolic fate and toxicity mechanisms of pharmaceutical compounds. Ohbuchi et al. (2009) explored the enzymatic N-hydroxylation and reduction in the metabolism of flutamide, a prostate cancer therapy drug, shedding light on the potential metabolic pathways and toxicological profiles of complex organic compounds (Ohbuchi et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in medicine, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5/c19-11-2-3-12(20)13(8-11)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFLTNMYRHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

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